molecular formula C4H3F2IN2 B14923719 3-(Difluoromethyl)-4-iodo-1H-pyrazole CAS No. 1354704-07-6

3-(Difluoromethyl)-4-iodo-1H-pyrazole

Cat. No.: B14923719
CAS No.: 1354704-07-6
M. Wt: 243.98 g/mol
InChI Key: WQDDVJJKEMZJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Pyrazole (B372694) Heterocycle in Organic Synthesis

The pyrazole system, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. hilarispublisher.comglobalresearchonline.net First synthesized in 1883 by Knorr, pyrazoles have since become indispensable scaffolds in organic synthesis. hilarispublisher.com Their utility stems from their versatile chemical reactivity and the diverse biological activities exhibited by their derivatives. globalresearchonline.net The pyrazole nucleus is a key pharmacophore, present in numerous pharmaceuticals, agrochemicals, and functional materials. globalresearchonline.netnih.govresearchgate.net

In medicinal chemistry, pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. hilarispublisher.comglobalresearchonline.netnih.gov The adaptability of the pyrazole ring allows for fine-tuning of molecular properties, making it an excellent scaffold for designing molecules that can interact effectively with biological targets like enzymes and receptors. nbinno.com

The synthesis of the pyrazole ring is well-established, with common methods including the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines or [3+2] cycloaddition reactions. mdpi.com This accessibility makes pyrazoles attractive starting materials and intermediates for constructing more complex molecular architectures. hilarispublisher.commdpi.com Their prevalence in a vast array of biologically active molecules underscores their fundamental role in drug discovery and development. globalresearchonline.netnbinno.com

Strategic Importance of Fluorinated and Halogenated Pyrazoles in Chemical Research

The introduction of fluorine and other halogens into the pyrazole scaffold significantly enhances its strategic importance in chemical research. cncb.ac.cnacs.org Fluorinated pyrazoles, in particular, have seen a surge in popularity since the 1990s, with applications spanning medicinal chemistry, drug discovery, and agrochemistry. cncb.ac.cnacs.orgresearchgate.netnih.gov The incorporation of fluorine can profoundly alter a molecule's physical and chemical properties, such as lipophilicity, metabolic stability, and binding affinity, which are critical for developing effective drugs and agrochemicals. researchgate.net

Halogenated pyrazoles, including iodo- and bromo-derivatives, are highly versatile synthetic intermediates. mdpi.comresearchgate.net The halogen atom serves as a reactive handle for various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, enabling the construction of highly functionalized and complex pyrazole derivatives. researchgate.net Specifically, 4-iodopyrazoles are valuable precursors for creating molecules with significant synthetic and biological potential. researchgate.net The selective halogenation of the pyrazole ring, primarily at the C4 position, is a key strategy for accessing these important building blocks. researchgate.net This functionalization allows for the creation of novel compounds with tailored properties for various applications. nbinno.commdpi.com The development of efficient methods for synthesizing these halogenated scaffolds is an active area of research, driven by the demand for new pharmaceuticals and advanced materials. researchgate.netresearchgate.net

Overview of 3-(Difluoromethyl)-4-iodo-1H-pyrazole as a Key Synthetic Scaffold

This compound is a specialized heterocyclic compound that combines the key features of a pyrazole core with both fluorine and iodine substituents. This unique structure makes it a valuable and strategic building block in modern organic synthesis. The difluoromethyl group (CHF2) at the 3-position is a bioisostere for hydroxyl or thiol groups and can enhance metabolic stability and cell membrane permeability. The iodo-group at the 4-position provides a reactive site for further chemical modifications, particularly for carbon-carbon bond formation through various transition metal-catalyzed cross-coupling reactions.

This compound serves as a critical intermediate in the synthesis of a range of functional molecules. For instance, it is utilized in the preparation of pyrazole compounds that act as IRAK inhibitors, which have potential applications in treating autoimmune diseases, inflammatory conditions, and cancer. lookchem.com Its structural motifs are found in various advanced chemical entities, highlighting its role as a key component in the discovery of new bioactive agents.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number1041205-43-9
Molecular FormulaC4H3F2IN2
Molecular Weight243.98 g/mol
IUPAC Name1-(difluoromethyl)-4-iodopyrazole
SMILESC1=C(C=NN1C(F)F)I
InChI KeyVMZIHPOJBPKGDR-UHFFFAOYSA-N

The strategic placement of the difluoromethyl and iodo groups on the pyrazole ring makes this compound a highly sought-after scaffold for constructing complex molecules with potential therapeutic applications.

Compound Index

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1354704-07-6

Molecular Formula

C4H3F2IN2

Molecular Weight

243.98 g/mol

IUPAC Name

5-(difluoromethyl)-4-iodo-1H-pyrazole

InChI

InChI=1S/C4H3F2IN2/c5-4(6)3-2(7)1-8-9-3/h1,4H,(H,8,9)

InChI Key

WQDDVJJKEMZJCQ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1I)C(F)F

Origin of Product

United States

Synthetic Methodologies for 3 Difluoromethyl 4 Iodo 1h Pyrazole and Its Structural Congeners

Cyclization-Based Approaches to Pyrazole (B372694) Ring Formation

Cyclization strategies are the cornerstone of pyrazole synthesis, involving the construction of the five-membered ring from components that provide the requisite carbon and nitrogen atoms.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and highly convergent method for constructing five-membered heterocyclic rings. In the context of difluoromethylpyrazole synthesis, this reaction typically involves a 1,3-dipole, such as a nitrile imine, reacting with a dipolarophile containing a carbon-carbon double or triple bond. researchgate.net This approach allows for the direct installation of the difluoromethyl group into the pyrazole core with high regioselectivity. acs.org

Difluoroacetohydrazonoyl bromides have emerged as novel and efficient building blocks for the synthesis of difluoromethyl-substituted pyrazoles. acs.orgnih.gov These reagents serve as stable precursors for the in situ generation of difluoromethylated nitrile imines. acs.org The subsequent [3+2] cycloaddition of these nitrile imines with various dipolarophiles, such as ynones, alkynoates, and ynamides, provides a direct and efficient route to a wide range of difluoromethyl pyrazoles in good to excellent yields. acs.orgacs.org

The reaction proceeds under mild conditions and demonstrates a broad substrate scope with excellent tolerance for various functional groups. researchgate.net This methodology offers a significant advantage in accessing these valuable compounds through a regioselective pathway. nih.govmdpi.com For instance, the reaction of N-aryl-difluoroacetohydrazonoyl bromides with terminal alkynes in the presence of a base like triethylamine (B128534) (Et3N) leads to the formation of 1-aryl-3-difluoromethyl-5-substituted-pyrazoles.

DipolarophileBaseSolventYield (%)Reference
YnonesEt3NMeCNGood to Excellent acs.org
AlkynoatesEt3NMeCNGood to Excellent acs.org
YnamidesEt3NMeCNGood to Excellent acs.org
2-AcylacetonitrilesK2CO3MeCNModerate to Good acs.org
MalononitrileK2CO3MeCNModerate to Good acs.org

The versatility of difluoroacetohydrazonoyl bromides is further highlighted by their reactions with cyclic α,β-unsaturated carbonyl compounds, which lead to the formation of ring-fused difluoromethylated pyrazolines that can be subsequently oxidized to the corresponding pyrazoles. bohrium.com

Difluoromethylated nitrile imines are the key reactive intermediates generated from precursors like difluoroacetohydrazonoyl bromides. acs.org These 1,3-dipoles readily react with various C=C and C≡C dipolarophiles. researchgate.net The cycloaddition is typically fully regio- and diastereoselective. nih.gov The electron-withdrawing nature of the difluoromethyl group influences the reactivity of the nitrile imine, making it an efficient partner even with electron-deficient dipolarophiles. nih.gov

The general protocol involves the slow, base-mediated generation of the nitrile imine from the corresponding hydrazonoyl bromide in the presence of a suitable dipolarophile. This technique minimizes the self-reaction of the highly reactive nitrile imine. The reaction of these in-situ generated dipoles with enones, for example, initially yields 5-acylpyrazolines, which can then be aromatized by oxidation to afford fully substituted pyrazoles. researchgate.netnih.gov This two-step sequence provides access to complex pyrazole structures that may be difficult to obtain through other methods. acs.org

The condensation of hydrazine (B178648) or its derivatives with a three-carbon component, typically a 1,3-dielectrophile, is the most traditional and widely used method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis. nih.gov This approach remains a staple for the preparation of a vast array of pyrazole derivatives, including those bearing fluoroalkyl groups. nih.gov

The reaction between a 1,3-diketone and a hydrazine derivative is a classic example of pyrazole synthesis via cyclocondensation. mdpi.comrsc.org To synthesize difluoromethylated pyrazoles, difluoromethyl-containing 1,3-diketones are employed as the key building blocks. acs.org These precursors react with various substituted hydrazines to form the pyrazole ring. acs.org

The reaction can be catalyzed by both acids and bases and is often performed in a suitable solvent like ethanol (B145695) or acetic acid. nih.gov One of the primary challenges of this method, when using unsymmetrical 1,3-diketones, is the potential formation of two regioisomeric products. psu.edu The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine, as well as the reaction conditions. mdpi.comnih.gov

1,3-Dicarbonyl PrecursorHydrazine DerivativeCatalyst/ConditionsOutcomeReference
Difluoromethyl 1,3-diketonesSubstituted hydrazinesAcid or BaseMixture of regioisomers possible acs.orgacs.org
Ketones + Acid Chlorides (in situ)HydrazineOne-potAccess to previously inaccessible pyrazoles organic-chemistry.org
EnaminonesAryl hydrazinesAcetic AcidRegioselective, high yield nih.gov

Modern variations of this method include one-pot procedures where the 1,3-diketone is generated in situ from simpler starting materials like ketones and acid chlorides, followed by the addition of hydrazine to form the pyrazole. organic-chemistry.org

Achieving regioselectivity is a critical aspect of pyrazole synthesis when using unsymmetrical precursors. In the cyclocondensation of difluoromethylated 1,3-diketones with substituted hydrazines, the initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. The selectivity is often governed by the relative electrophilicity of the carbonyl groups and the steric hindrance around them. The difluoromethyl group, being strongly electron-withdrawing, increases the electrophilicity of the adjacent carbonyl carbon, which can direct the initial attack of the more nucleophilic nitrogen of the substituted hydrazine.

For instance, the condensation of 4,4-difluoro-1-phenylbutane-1,3-dione (B1586453) with an arylhydrazine could potentially yield two isomers. However, by carefully controlling reaction conditions, such as solvent and temperature, the formation of one regioisomer can be favored. Gosselin et al. demonstrated that conducting the condensation of 1,3-diketones with arylhydrazines at room temperature in N,N-dimethylacetamide can lead to high regioselectivity and good yields. mdpi.com Similarly, the use of α,β-unsaturated ketones (enones) bearing a difluoromethyl group can also lead to pyrazoles, typically via a Michael addition followed by cyclization and oxidation, where regioselectivity can often be better controlled. acs.org

Condensation Reactions with Hydrazine Derivatives

Post-Cyclization Functionalization Strategies

The synthesis of functionalized pyrazoles, particularly those bearing both iodo and difluoromethyl groups, often relies on post-cyclization strategies. These methods involve the sequential or strategic introduction of substituents onto a pre-formed pyrazole core. This approach allows for the precise placement of functional groups, which is critical for tuning the molecule's properties. Key strategies include the regioselective iodination of the pyrazole ring and the subsequent or prior introduction of the difluoromethyl moiety.

Regioselective Iodination of Pyrazole Derivatives

The introduction of an iodine atom onto the pyrazole ring is a crucial step in the synthesis of 3-(difluoromethyl)-4-iodo-1H-pyrazole and its analogs. The position of iodination is highly dependent on the chosen methodology, as electrophilic substitution on the pyrazole ring typically occurs at the 4-position. arkat-usa.org The regioselectivity can be controlled to target either the C4 or C5 position by selecting appropriate reagents and reaction conditions.

Electrophilic iodination is a common method for introducing iodine at the C4 position of the pyrazole nucleus. This approach utilizes molecular iodine (I₂) in the presence of an oxidizing agent, which generates a more potent electrophilic iodine species.

One highly effective system involves the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) as a mild oxidant in conjunction with I₂. nih.gov This method has been successfully applied to a series of 1-aryl-3-CF₃-1H-pyrazoles, affording the corresponding 4-iodo derivatives in a highly regioselective manner. nih.govresearchgate.net The reaction typically proceeds overnight under reflux conditions in acetonitrile (B52724) to achieve complete conversion of the starting material. nih.gov

A greener alternative for the regioselective 4-iodination of pyrazoles employs a system of iodine and hydrogen peroxide in water. researchgate.net This protocol is practical and environmentally benign, generating water as the only by-product. researchgate.net It has proven successful for various substituted pyrazoles, providing the 4-iodopyrazole (B32481) products in good to excellent yields. researchgate.net

Other effective oxidant systems for the iodination of pyrazoles include the I₂–HIO₃ system in an acetic acid–carbon tetrachloride mixture and the I₂–NaI–K₂CO₃ system in aqueous ethanol. mdpi.com Additionally, trifluoroperacetic acid has been used to mediate electrophilic iodination, allowing for the introduction of multiple iodine atoms onto the pyrazole ring in a single step. rsc.orgresearchgate.net

EntryStarting PyrazoleReagents and ConditionsProductYield (%)Reference
11-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazoleI₂, CAN, MeCN, reflux, overnight4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole81 nih.gov
21-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazoleI₂, CAN, MeCN, reflux, overnight4-Iodo-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole84 nih.gov
31-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazoleI₂, CAN, MeCN, reflux, overnight1-(4-Chlorophenyl)-4-iodo-3-(trifluoromethyl)-1H-pyrazole79 nih.gov

While many iodination reactions are promoted by oxidizing agents, some protocols involve direct mediation by metal salts. An example of this is the iodination of pyrazoles containing N-propargyl substituents mediated by cadmium(II) acetate. researchgate.net In this context, the metal salt facilitates the iodination process, although the specific mechanism and scope for substrates like 3-(difluoromethyl)-1H-pyrazole require further investigation. researchgate.net

To achieve iodination at positions other than C4, strategies involving organometallic intermediates are employed. A prominent method for the synthesis of 5-iodopyrazoles involves the generation of a pyrazole anion followed by quenching with an iodine source. nih.gov

Specifically, treatment of 1-aryl-3-CF₃-1H-pyrazoles with n-butyllithium (n-BuLi) at low temperatures leads to deprotonation at the C5 position, forming a transient lithium pyrazolide. nih.govresearchgate.net This organometallic intermediate is then trapped with elemental iodine (I₂) to exclusively yield the 5-iodo derivative. nih.govresearchgate.net This approach provides a complementary regioselectivity to the electrophilic C4-iodination methods.

EntryStarting PyrazoleReagents and ConditionsProductYield (%)Reference
11-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole1) n-BuLi, THF, -78 °C; 2) I₂, -78 °C to rt5-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole85 nih.gov
21-(4-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole1) n-BuLi, THF, -78 °C; 2) I₂, -78 °C to rt5-Iodo-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole88 nih.gov
31-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole1) n-BuLi, THF, -78 °C; 2) I₂, -78 °C to rt1-(4-Chlorophenyl)-5-iodo-3-(trifluoromethyl)-1H-pyrazole86 nih.gov

Introduction of the Difluoromethyl Group onto Pyrazole Scaffolds

The 3-(difluoromethyl)pyrazole core is a key structural motif in a number of highly effective fungicides. wikipedia.org The introduction of the difluoromethyl (CHF₂) group onto the pyrazole scaffold can be achieved through various synthetic routes, including building the ring from a difluoromethylated precursor or by functionalizing a pre-existing pyrazole ring.

Direct C-H difluoromethylation represents an efficient and atom-economical strategy for installing a CHF₂ group onto a heterocyclic core, obviating the need for pre-functionalized substrates. nih.gov A notable method involves visible-light-triggered organic photoredox catalysis. nih.gov This process uses sodium difluoromethane (B1196922) sulfonate (CF₂HSO₂Na) as a readily available and inexpensive source of the difluoromethyl radical (•CF₂H). nih.gov The reaction proceeds under mild conditions using oxygen as a green oxidant and does not require a metal additive. nih.gov This methodology has been shown to be effective for a wide range of heterocycles, demonstrating its potential applicability for the direct difluoromethylation of pyrazole and its derivatives to produce compounds such as 3-(difluoromethyl)-1H-pyrazole. nih.gov

Nucleophilic Difluoromethylation

Nucleophilic difluoromethylation typically involves the reaction of a pyrazole or a suitable precursor with a reagent that delivers a difluoromethyl anion equivalent or a difluorocarbene. A common strategy for the N-difluoromethylation of pyrazoles utilizes reagents that generate difluorocarbene in situ.

For instance, a simple and efficient protocol for the direct N-difluoromethylation of pyrazoles has been developed using bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) as a difluorocarbene precursor. researchgate.net This method is cost-effective and provides access to various difluoromethylated azoles. Another approach employs the commercially available and easy-to-handle chlorodifluoromethane (B1668795) (ClCHF₂) as the difluoromethyl source. ijsrem.comresearchgate.net This reaction proceeds under mild conditions and offers an environmentally benign route to N-difluoromethylated pyrazoles. ijsrem.comresearchgate.net The general scheme for N-difluoromethylation of a pyrazole substrate is depicted below.

Scheme 1: General N-Difluoromethylation of Pyrazoles

In this reaction, the pyrazole anion, formed by deprotonation with a base, attacks the in situ generated difluorocarbene.

While direct C-nucleophilic difluoromethylation of the pyrazole ring is less common, the synthesis of precursors like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid often starts from building blocks already containing the difluoromethyl group. wikipedia.orggoogle.comthieme.de For example, the synthesis can begin with the ethyl ester of difluoroacetoacetic acid, which is then cyclized with a hydrazine derivative. wikipedia.org

The table below summarizes common reagents used for the N-difluoromethylation of pyrazole derivatives.

ReagentConditionsRemarksReference
BrCF₂PO(OEt)₂Base (e.g., K₂CO₃)Cost-efficient and environmentally benign access to difluoromethylated molecules. researchgate.net
ClCHF₂ (HCFC-22)Base, Dioxane-water, Phase transfer catalystUtilizes a commercially available, non-ozone-depleting reagent. arkat-usa.orgijsrem.comresearchgate.net
Sodium chlorodifluoroacetate (ClCF₂COONa)Heat (e.g., in DMF)Acts as a precursor to difluorocarbene via decarboxylation. lookchem.com
Radical Difluoromethylation

Radical difluoromethylation has emerged as a powerful tool for the synthesis of difluoromethyl-substituted heterocycles. rsc.org These methods often involve the generation of a difluoromethyl radical (•CHF₂) from a suitable precursor, which then adds to the heterocyclic core.

Recent advances have focused on the C-H difluoromethylation of pyridines through a radical process, demonstrating the potential for site-selective functionalization. nih.gov While specific examples for the direct radical difluoromethylation of the pyrazole core to yield the 3-substituted product are still developing, the general principles are applicable. The process typically involves a radical initiator and a difluoromethyl radical source.

Key reagents for generating difluoromethyl radicals include:

Diethyl (bromodifluoromethyl)phosphonate (BrCF₂PO(OEt)₂) : Can undergo radical reactions under photoredox catalysis.

Difluoroacetic acid (CHF₂COOH) : Can be used in decarboxylative radical pathways.

Zinc difluoromethanesulfinate (DFMS, (CF₂HSO₂)₂Zn) : A popular reagent for radical difluoromethylation.

The success of these reactions often depends on the electronic properties of the substrate and the ability to control the regioselectivity of the radical addition. rsc.orgnih.gov

Deoxyfluorination Strategies

Deoxyfluorination is a synthetic strategy that converts a hydroxyl group into a fluorine atom. ucla.edu This one-pot transformation often proceeds under milder conditions and with broader functional group tolerance compared to multi-step sequences. ucla.eduacs.org In the context of synthesizing difluoromethylated pyrazoles, this strategy could theoretically be applied to a precursor containing a hydroxymethyl group that is subsequently converted to a difluoromethyl group, although this is a challenging multi-step transformation.

More commonly, deoxyfluorination reagents are used to install single fluorine atoms. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are popular for this purpose, but they can be thermally unstable and lead to elimination side products. ucla.eduacs.orgwvu.edu

Newer reagents have been developed to overcome these limitations. PyFluor (2-pyridinesulfonyl fluoride) is an inexpensive, thermally stable, and selective deoxyfluorination reagent that minimizes the formation of elimination byproducts. ucla.eduacs.org It functions by generating an activated leaving group and a nucleophilic fluoride (B91410) source in situ. ucla.edu

Table of Common Deoxyfluorination Reagents

ReagentAbbreviationPropertiesReference
Diethylaminosulfur trifluorideDASTPopular but can be thermally unstable and cause elimination. ucla.eduwvu.edu
2-Pyridinesulfonyl fluoridePyFluorThermally stable, low-cost, and selective against elimination. ucla.eduacs.org
PentafluoropyridinePFPInvestigated for deoxyfluorination of alkyl alcohols. wvu.edu

Multi-Component and One-Pot Synthetic Sequences for Pyrazole Derivatives

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for constructing complex molecules like pyrazole derivatives from simple starting materials in a single operation, enhancing atom and step economy. mdpi.comnih.gov These methods are particularly valuable for building heterocyclic libraries for medicinal and pharmaceutical chemistry. mdpi.comnih.govbeilstein-journals.org

A predominant method for pyrazole synthesis is the (3+2)-cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative. beilstein-journals.org MCRs often involve the in situ generation of the 1,3-dicarbonyl compound, which then reacts in a one-pot fashion. beilstein-journals.org For instance, a three-component synthesis can be achieved from enolates, carboxylic acid chlorides, and hydrazines. beilstein-journals.org

Various catalysts and conditions have been employed to facilitate these reactions, including microwave irradiation and the use of eco-friendly solvents. nih.gov One-pot, three-component reactions of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a pyrazolone (B3327878) derivative are commonly used to synthesize fused pyranopyrazole systems. mdpi.comnih.gov A four-component variation can involve the initial reaction of a β-ketoester with hydrazine to form a pyrazolone, which then undergoes a subsequent condensation. nih.gov

One-pot syntheses have also been developed specifically for fluorinated pyrazoles. A notable example is the preparation of 1-aryl-3-trifluoromethylpyrazoles from in situ generated nitrile imines and mercaptoacetaldehyde, which serves as an acetylene (B1199291) surrogate. nih.govacs.org This protocol involves a (3+3)-annulation followed by dehydration and ring contraction. nih.govacs.org

Examples of Multi-Component/One-Pot Syntheses for Pyrazole Scaffolds

No. of ComponentsStarting MaterialsProduct TypeKey FeaturesReference(s)
ThreeEnolates, Carboxylic acid chlorides, Hydrazines3,4,5-Substituted pyrazolesIn situ generation of 1,3-diketones. beilstein-journals.org
ThreeAryl glyoxal, Aryl thioamide, PyrazolonesPyrazole-linked thiazolesGreen, room temperature reaction in HFIP. acs.org
ThreeAldehydes, Malononitrile, HydrazinesSubstituted pyrazolesWidely applicable for diverse pyrazole synthesis. beilstein-journals.org
Fourβ-Ketoesters, Hydrazine, Aldehydes, MalononitrilePyrano[2,3-c]pyrazolesOften assisted by microwave or ultrasound. nih.gov
One-PotHydrazonoyl halides, Mercaptoacetaldehyde1-Aryl-3-trifluoromethylpyrazolesUses a safe acetylene surrogate; mild conditions. nih.govacs.org

Strategies for Control of Regioisomer Formation in Difluoromethylated and Iodinated Pyrazoles

The synthesis of substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines often yields a mixture of regioisomers, complicating purification and reducing yields. nih.gov Therefore, developing strategies for regiocontrol is paramount.

Several factors can influence the regioselectivity of pyrazole formation:

Nature of the Hydrazine: A powerful method for controlling the regioselectivity involves the choice of the hydrazine reagent. The reaction of (E)/(Z)-1,1,1-trichloro-4-alkoxy-4-alkyl/aryl-but-3-en-2-ones with arylhydrazine hydrochlorides leads to the 1,3-regioisomer, whereas using the corresponding free arylhydrazine base exclusively yields the 1,5-regioisomer. nih.govacs.org This provides complete regiochemical control without the need for protecting groups. nih.govacs.org

Solvent Effects: The reaction solvent can significantly influence the regioisomeric ratio. For the synthesis of 4,5-disubstituted N-phenylpyrazoles from β-enamino diketones, protic solvents favor one regioisomer, while aprotic solvents favor the other. researchgate.net

Steric and Electronic Effects: The steric and electronic properties of the substituents on both the 1,3-dicarbonyl precursor and the hydrazine can direct the initial nucleophilic attack and subsequent cyclization, thereby controlling the final regiochemical outcome. researchgate.net

Cycloaddition Reactions: For building the pyrazole ring via [3+2] cycloaddition, the regioselectivity is a key consideration. The cycloaddition of difluoroacetohydrazonoyl bromides with ynones, alkynoates, and ynamides has been shown to be an effective and regioselective method for accessing difluoromethyl-substituted pyrazoles. acs.org

Once the difluoromethylated pyrazole core is formed, regioselective iodination is required to obtain the target 4-iodo derivative. The electrophilic substitution of pyrazoles is highly dependent on the substituents present on the ring and the reaction conditions.

Iodination at C4: For 1-aryl-3-CF₃-pyrazoles, iodination at the C4 position can be achieved with high regioselectivity using elemental iodine (I₂) in the presence of ceric ammonium nitrate (CAN) as a mild oxidant. nih.gov

Iodination at C5: In contrast, the isomeric 5-iodo derivatives can be obtained exclusively by treating the pyrazole with n-butyllithium (n-BuLi) to generate the C5-lithiated intermediate, which is then trapped with iodine. nih.gov

These iodinated pyrazoles are valuable building blocks for further functionalization via cross-coupling reactions. nih.gov

Summary of Regiocontrol Strategies

Desired IsomerSynthetic StepStrategyKey Reagents/ConditionsReference(s)
1,3-Disubstituted PyrazoleRing FormationUse of hydrazine saltArylhydrazine hydrochloride nih.govacs.org
1,5-Disubstituted PyrazoleRing FormationUse of free hydrazineFree arylhydrazine base nih.govacs.org
4-Iodo-PyrazoleIodinationElectrophilic iodinationI₂ / Ceric Ammonium Nitrate (CAN) nih.gov
5-Iodo-PyrazoleIodinationLithiation followed by trappingn-BuLi, then I₂ nih.gov

Chemical Reactivity and Synthetic Transformations

Reactions Involving the Carbon-Iodine Bond

The iodine atom at the C4 position of the pyrazole (B372694) ring is a key functional group that enables various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through metal-catalyzed cross-coupling.

The carbon-iodine bond in 4-iodopyrazoles is particularly amenable to palladium- and copper-catalyzed cross-coupling reactions, serving as a synthetic handle for introducing diverse substituents onto the pyrazole core. nih.govresearchgate.net These reactions are fundamental in constructing highly functionalized organic molecules. researchgate.net

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. While direct studies on 3-(difluoromethyl)-4-iodo-1H-pyrazole are not extensively detailed, the reactivity of analogous compounds, such as 1-aryl-4-iodo-3-(trifluoromethyl)-1H-pyrazoles, demonstrates the utility of this transformation. nih.gov These iodinated pyrazoles have been successfully used as building blocks in Suzuki-Miyaura reactions to introduce aryl and other organic fragments at the 4-position. nih.govresearchgate.net The reaction typically involves a palladium catalyst, a base, and a boronic acid or boronate ester to yield the corresponding 4-aryl-3-(difluoromethyl)-1H-pyrazole.

Table 1: Representative Suzuki-Miyaura Coupling Reaction This table illustrates a typical Suzuki-Miyaura reaction based on analogous 4-iodopyrazole (B32481) compounds.

Reactant 1 Reactant 2 Catalyst Base Product

The Sonogashira coupling reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to iodopyrazole derivatives to synthesize various alkynylpyrazoles. nih.govarkat-usa.org Substituted 1-protected-3-iodo-1H-pyrazole derivatives undergo Sonogashira cross-coupling with phenylacetylene (B144264) under standard conditions, producing the desired products in high yields. arkat-usa.org This demonstrates the feasibility of applying this methodology to this compound to introduce alkynyl groups at the C4 position. The reaction is valued for its mild conditions, often proceeding at room temperature. wikipedia.org

Table 2: Examples of Sonogashira Coupling with Substituted Iodopyrazoles Data adapted from studies on analogous N-protected iodopyrazole derivatives coupled with phenylacetylene. arkat-usa.org

Iodopyrazole Substrate Yield (%)
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole 89
4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole 85
1-(1-Ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole 91

Beyond palladium catalysis, other metals are effective in mediating coupling reactions at the C4 position of iodopyrazoles. A notable example is the copper(I)-iodide (CuI) catalyzed coupling of 4-iodopyrazoles with alcohols to form 4-alkoxypyrazoles. semanticscholar.orgnih.gov This direct C4-O functionalization is achieved under microwave irradiation in the presence of a copper catalyst, a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base like potassium t-butoxide. nih.gov This method provides an efficient route to synthesize 4-alkoxy-1H-pyrazoles, which are themselves of interest for their biological activities. semanticscholar.org

Table 3: CuI-Catalyzed Coupling of 4-Iodopyrazoles with Various Alcohols This table illustrates the scope of the CuI-catalyzed alkoxylation reaction with different alcohols. semanticscholar.org

Alcohol Product Yield (%)
Methanol 4-Methoxy-1H-1-tritylpyrazole 88
Ethanol (B145695) 4-Ethoxy-1H-1-tritylpyrazole 90
Allyl alcohol 4-(Allyloxy)-1H-1-tritylpyrazole 88

Cross-Coupling Reactions

Reactions Involving the Difluoromethyl Group

The difluoromethyl (CHF₂) group is a significant pharmacophore that can influence a molecule's metabolic stability and binding affinity due to its ability to act as a hydrogen bond donor. rsc.org While often considered relatively inert, under specific conditions, the CHF₂ group can be functionalized.

The direct functionalization of a difluoromethyl group attached to a heterocyclic ring is a challenging but valuable transformation. Research on analogous compounds, such as 3-(difluoromethyl)pyridine, has shown that the CHF₂ group can be deprotonated using a strong lithiated base. nih.gov The resulting carbanion can then be trapped by various electrophiles, allowing for the introduction of new functional groups. This deprotonative functionalization strategy opens a pathway to synthesize novel difluoroalkylated pyridines and, by extension, could be applicable to this compound. nih.gov Such a reaction would involve the formation of a transient carbanion at the difluoromethyl carbon, which could then react with electrophiles like silyl (B83357) chlorides, alkyl halides, or carbonyl compounds, leading to a diverse array of derivatives functionalized at the CHF₂ moiety. nih.gov

Transformations at the Pyrazole Nitrogen Atoms (N-H)

The pyrazole ring of this compound contains two nitrogen atoms, with the N-H proton being acidic and readily removable. This allows for various transformations at the nitrogen positions, most notably alkylation and protection, which are crucial steps for further functionalization of the molecule.

N-Alkylation

The N-alkylation of this compound can lead to two possible regioisomers, with the alkyl group attached to the N1 or N2 position. The regiochemical outcome of the alkylation is influenced by several factors, including the nature of the alkylating agent, the reaction conditions (base, solvent), and the steric hindrance around the nitrogen atoms. For 3-substituted pyrazoles, alkylation often occurs preferentially at the less sterically hindered N1-position.

A variety of methods can be employed for the N-alkylation of pyrazoles, which are applicable to this compound. These generally involve the deprotonation of the pyrazole N-H with a base, followed by reaction with an electrophilic alkylating agent.

Alkylation MethodReagentsTypical Outcome
Base-mediated Alkylation Alkyl halide (e.g., CH3I, BnBr), Base (e.g., K2CO3, Cs2CO3, NaH), Solvent (e.g., DMF, CH3CN)Often yields a mixture of N1 and N2 isomers; N1 is typically the major product for 3-substituted pyrazoles.
Michael Addition Activated alkenes (e.g., acrylates, acrylonitrile)Catalyst-free conditions can provide high regioselectivity for the N1-isomer.
Acid-catalyzed Alkylation Trichloroacetimidates, Brønsted acid catalyst (e.g., camphorsulfonic acid)Provides N-alkylated pyrazoles, with regioselectivity influenced by steric factors.
Enzymatic Alkylation Engineered enzymes, haloalkanesCan achieve very high regioselectivity (>99%) for either N1 or N2 alkylation.

N-Protection Strategies

To perform selective reactions at other positions of the this compound molecule, it is often necessary to temporarily protect the reactive N-H group. An ideal protecting group should be easy to introduce, stable under the desired reaction conditions, and readily removable under mild conditions. Several protecting groups are commonly used for pyrazoles.

Protecting GroupIntroduction ReagentsDeprotection ConditionsKey Features
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (B1257347) (Boc)2O, Base (e.g., DMAP, DIPEA)NaBH4 in EtOH; Mild acidic conditions. arkat-usa.orgWidely used, can be selectively removed in the presence of other acid-labile groups. arkat-usa.org
(2-Trimethylsilyl)ethoxymethyl (SEM) SEM-Cl, Base (e.g., NaH) in DMF. Fluoride (B91410) source (e.g., TBAF) or acidic hydrolysis. semanticscholar.orgStable to a wide range of conditions; can direct ortho-lithiation. semanticscholar.orgresearchgate.net
Vinyl 1,2-Dibromoethane, Triethylamine (B128534)Acidic hydrolysis. researchgate.netCan be introduced under basic conditions and serves as a versatile synthetic handle. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-(Difluoromethyl)-4-iodo-1H-pyrazole. Analysis of ¹H, ¹³C, and ¹⁹F spectra provides detailed information about the electronic environment of each nucleus and the connectivity of atoms within the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the pyrazole (B372694) ring protons and the difluoromethyl group. The proton of the difluoromethyl group (CHF₂) typically appears as a triplet in the downfield region of the spectrum. This splitting pattern arises from the coupling between the proton and the two equivalent fluorine atoms (²J-coupling). In analogous 3-(difluoromethyl)-pyrazole derivatives, this H-F coupling constant (²JHF) is observed to be approximately 53.8 Hz. researchgate.net The spectrum would also feature a signal for the proton at the C5 position of the pyrazole ring and a broader signal for the N-H proton.

Table 1: Predicted ¹H NMR Data for this compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) | | :--- | :--- | :--- | :--- | | NH | Broad singlet | - | | C5-H | Singlet | - | | CH F₂ | Triplet (t) | ²JHF ≈ 54 |

The ¹³C NMR spectrum provides critical information on the carbon framework of the molecule, with characteristic splitting patterns resulting from carbon-fluorine coupling. The carbon atom of the difluoromethyl group (CHF₂) is expected to appear as a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF). This coupling is typically large, with values around 237-238 Hz observed in similar structures. researchgate.net Furthermore, the C3 carbon of the pyrazole ring, to which the difluoromethyl group is attached, also exhibits splitting into a triplet due to two-bond coupling (²JCF), with a smaller coupling constant in the range of 26 Hz. researchgate.net The signals for C4 (bearing the iodine atom) and C5 are also present at distinct chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) | | :--- | :--- | :--- | :--- | | C 3 | Triplet (t) | ²JCF ≈ 26 | | C 4 | Singlet (s) | - | | C 5 | Singlet (s) | - | | C HF₂ | Triplet (t) | ¹JCF ≈ 237 |

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, the spectrum is expected to show a single resonance for the two chemically equivalent fluorine atoms of the CHF₂ group. This signal would be split into a doublet due to coupling with the single adjacent proton (²JFH). The value of this coupling constant should correspond to that observed in the ¹H NMR spectrum. In a closely related compound, 1-(difluoromethyl)-4-iodo-3,5-dimethyl-1H-pyrazole, the fluorine signal appears as a doublet at approximately -93.12 ppm with a coupling constant (J) of 59.0 Hz. rsc.org

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Assignment Predicted Chemical Shift (δ, ppm, vs. CFCl₃) Splitting Pattern Coupling Constant (J, Hz)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides insight into its structural stability through fragmentation analysis. The molecular formula is C₄H₃F₂IN₂, corresponding to a molecular weight of approximately 243.98 g/mol . The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 244.

Common fragmentation pathways for pyrazoles can be complex, but for this molecule, characteristic fragments would likely involve the loss of the iodine atom or elements of the difluoromethyl group. The loss of an iodine radical (I•) would result in a fragment ion at m/z 117.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z Description
[M]⁺ [C₄H₃F₂IN₂]⁺ 244 Molecular Ion

X-ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound was not identified in the surveyed literature, the solid-state structure can be inferred from closely related compounds. The crystal structure of the parent compound, 4-iodo-1H-pyrazole, has been determined. researchgate.netmdpi.com In the solid state, 4-iodo-1H-pyrazole molecules are linked by intermolecular N-H···N hydrogen bonds, forming one-dimensional chains, a motif known as a catemer. researchgate.netmdpi.com This hydrogen-bonding network is a common feature in the supramolecular chemistry of 1H-pyrazoles. mdpi.comsemanticscholar.org

It is highly probable that this compound would adopt a similar hydrogen-bonded structure in the solid state, driven by the hydrogen bond donor (N-H) and acceptor (pyridine-like N) sites on the pyrazole ring. The precise packing and unit cell parameters would, however, be influenced by the steric and electronic effects of the difluoromethyl substituent at the C3 position.

Table 5: Crystallographic Data for the Parent Compound, 4-iodo-1H-pyrazole

Parameter Value
Crystal System Orthorhombic
Space Group Fdd2
Supramolecular Motif Catemer (via N-H···N hydrogen bonds)

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules like 3-(Difluoromethyl)-4-iodo-1H-pyrazole. eurasianjournals.com DFT calculations provide valuable information about the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.

The electronic structure of this compound is significantly influenced by the substituents on the pyrazole (B372694) ring. The difluoromethyl group (-CF2H) at the 3-position and the iodine atom at the 4-position both exert strong electronic effects. The -CF2H group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic pull affects the electron density across the pyrazole ring. The iodine atom, while also electronegative, can participate in halogen bonding and has different electronic effects compared to lighter halogens. semanticscholar.org

DFT calculations can be used to determine key electronic properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and atomic charges. The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For substituted pyrazoles, the nature and position of substituents dictate the electronic landscape of the molecule. nih.gov In the case of this compound, the electron-withdrawing -CF2H group is expected to lower the energy of both the HOMO and LUMO, while the iodine atom's effect will be more nuanced, influencing both the electronic distribution and the potential for intermolecular interactions.

Calculated Electronic Properties of Substituted Pyrazoles (Illustrative Data)
CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
1H-Pyrazole-6.51.27.7
4-Iodo-1H-pyrazole-6.70.97.6
3-(Trifluoromethyl)-1H-pyrazole-7.20.57.7

This table provides illustrative data based on general trends observed in substituted pyrazoles and is not from a specific study on this compound.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary focus of conformational analysis would be the rotation of the difluoromethyl group. While the pyrazole ring itself is largely planar, the orientation of the C-H and C-F bonds of the -CF2H group relative to the ring can vary.

Computational methods, including DFT, can be used to calculate the energies of different conformers. By systematically rotating the difluoromethyl group and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. These calculations can reveal the most stable conformation and the energy barriers to rotation. The conformational preferences of substituted pyrazoles are known to be influenced by steric and electronic effects. nih.govresearchgate.net

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as C-H functionalization or cross-coupling reactions at the iodo-substituted position, computational studies can provide detailed insights into the reaction pathways. escholarship.orgrsc.org

By modeling the reactants, products, and potential intermediates and transition states, a complete energy profile of the reaction can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates. DFT calculations are commonly employed for these mechanistic studies. For instance, in a palladium-catalyzed cross-coupling reaction, computational modeling could be used to investigate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. These studies can help in understanding the role of ligands, solvents, and other reaction conditions, thereby aiding in the optimization of synthetic protocols.

Prediction of Reactivity and Selectivity

A significant advantage of computational chemistry is its ability to predict the reactivity and selectivity of molecules in chemical reactions. For this compound, this includes predicting which sites on the molecule are most likely to react and under what conditions.

The electronic properties calculated using DFT, such as the electrostatic potential map and Fukui functions, can be used to identify the most nucleophilic and electrophilic sites in the molecule. The electrostatic potential map visually represents the charge distribution, with red areas indicating regions of high electron density (nucleophilic) and blue areas indicating regions of low electron density (electrophilic).

In the context of regioselectivity, computational models can be used to compare the activation energies of reactions occurring at different positions on the pyrazole ring. conicet.gov.arnih.govrsc.orgresearchgate.net For example, in an electrophilic aromatic substitution reaction, calculations could determine whether the electrophile would preferentially attack the C-5 position or another site. Similarly, for reactions involving the substituents, computational studies can predict the relative reactivity of the C-I bond versus C-H bonds on the ring or the -CF2H group. These predictions are invaluable for designing synthetic strategies that lead to the desired products with high selectivity.

Strategic Applications in Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Advanced Organic Molecules

3-(Difluoromethyl)-4-iodo-1H-pyrazole is a strategically important heterocyclic compound that serves as a versatile intermediate in the synthesis of more complex, high-value organic molecules. The presence of both a difluoromethyl group and an iodine atom on the pyrazole (B372694) ring provides two distinct points for chemical modification. The difluoromethyl group is a key pharmacophore in many agrochemicals and pharmaceuticals, while the iodine atom at the 4-position acts as a reactive handle, enabling a wide array of synthetic transformations. This dual functionality makes it a valuable building block for creating diverse molecular architectures with applications in medicinal chemistry and materials science. nih.govmdpi.com

The C-I bond is particularly amenable to a variety of metal-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds with high selectivity and efficiency. nih.govresearchgate.net This reactivity is fundamental to its role as a precursor for highly substituted and functionalized pyrazole systems.

One of the most significant applications of this compound and its N-substituted analogues is as a precursor for the synthesis of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acids. These carboxylic acids are pivotal intermediates in the production of numerous modern fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHI). mdpi.comwikipedia.orgthieme.de

The transformation from the 4-iodo-pyrazole to the corresponding carboxylic acid is typically achieved through a two-step sequence involving the formation of an organometallic intermediate followed by carboxylation. The process generally involves a halogen-metal exchange, for instance, by treating the 4-iodo-pyrazole with an organolithium or a Grignard reagent, to generate a pyrazol-4-yl-metal species. This nucleophilic intermediate is then reacted with carbon dioxide (CO2), often from a solid source (dry ice) or a gaseous stream, followed by an acidic workup to yield the desired pyrazole-4-carboxylic acid. This synthetic route avoids the formation of isomers that can occur in other methods. patsnap.com

Table 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

Precursor Reagents Product Application of Product

The iodine atom at the 4-position of the pyrazole ring makes this compound an excellent substrate for a wide range of palladium- and copper-catalyzed cross-coupling reactions. nih.govrsc.org This reactivity allows for the precise introduction of various substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, thereby enabling the construction of a diverse library of functionalized pyrazole derivatives. These derivatives are of significant interest in drug discovery and agrochemical research. wikipedia.orgnih.gov

The versatility of 4-iodo-pyrazoles in cross-coupling reactions stems from the reactivity of the C-I bond, which readily undergoes oxidative addition to low-valent transition metal catalysts, initiating the catalytic cycle. nih.govwikipedia.org This makes it a preferred substrate over the corresponding bromo- or chloro-pyrazoles in many cases. wikipedia.org

Table 2: Cross-Coupling Reactions Utilizing 4-Iodo-Pyrazole Intermediates

Reaction Name Catalyst/Reagents Coupling Partner Bond Formed Product Class
Suzuki-Miyaura Coupling Pd catalyst (e.g., Pd(OAc)2, Pd(PPh3)4), Base (e.g., K2CO3) Aryl/heteroaryl boronic acids or esters C-C (Aryl) 4-Aryl-pyrazoles nih.govrsc.org
Sonogashira Coupling Pd catalyst (e.g., Pd(PPh3)4), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et3N) Terminal alkynes C-C (Alkynyl) 4-Alkynyl-pyrazoles nih.govwikipedia.orgtandfonline.comarkat-usa.org
Heck-Mizoroki Reaction Pd catalyst (e.g., Pd(OAc)2), Ligand (e.g., P(OEt)3), Base Alkenes C-C (Alkenyl) 4-Alkenyl-pyrazoles clockss.org
Buchwald-Hartwig Amination Pd catalyst (e.g., Pd(dba)2), Ligand (e.g., XPhos, tBuDavePhos), Base (e.g., NaOtBu) Primary/secondary amines C-N 4-Amino-pyrazoles wikipedia.orgnih.govrsc.org

| Ullmann-type Coupling | Cu catalyst (e.g., CuI, Cu2O), Ligand, Base | Alcohols, Amines | C-O, C-N | 4-Alkoxy-pyrazoles, 4-Amino-pyrazoles nih.govorganic-chemistry.org |

These reactions demonstrate the power of this compound as a foundational building block. For example, Suzuki-Miyaura and Sonogashira couplings have been used to synthesize complex trifluoromethylated pyrazoles with phenyl and phenylethynyl functionalities, respectively. nih.gov Similarly, copper-catalyzed Ullmann-type reactions allow for the direct alkoxylation of the pyrazole core, leading to valuable ethers. nih.govnih.gov The Buchwald-Hartwig amination provides a route to 4-aminopyrazoles, which are important pharmacophores. nih.govrsc.org The Heck reaction further expands the synthetic utility by enabling the introduction of alkenyl substituents. clockss.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.